molecular formula C15H22Cl2N2O3 B6704653 N-[3-(3-chlorophenoxy)propyl]-N-methylmorpholine-3-carboxamide;hydrochloride

N-[3-(3-chlorophenoxy)propyl]-N-methylmorpholine-3-carboxamide;hydrochloride

Cat. No.: B6704653
M. Wt: 349.2 g/mol
InChI Key: CMRYJTGENBUGDL-UHFFFAOYSA-N
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Description

N-[3-(3-chlorophenoxy)propyl]-N-methylmorpholine-3-carboxamide;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a propyl chain, a morpholine ring, and a carboxamide group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.

Properties

IUPAC Name

N-[3-(3-chlorophenoxy)propyl]-N-methylmorpholine-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3.ClH/c1-18(15(19)14-11-20-9-6-17-14)7-3-8-21-13-5-2-4-12(16)10-13;/h2,4-5,10,14,17H,3,6-9,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRYJTGENBUGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCOC1=CC(=CC=C1)Cl)C(=O)C2COCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-chlorophenoxy)propyl]-N-methylmorpholine-3-carboxamide;hydrochloride typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 3-chlorophenol with an appropriate alkylating agent to form 3-(3-chlorophenoxy)propyl bromide.

    N-Methylation: The next step involves the reaction of the intermediate with N-methylmorpholine under controlled conditions to form N-[3-(3-chlorophenoxy)propyl]-N-methylmorpholine.

    Carboxamide Formation:

    Hydrochloride Salt Formation: The compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-chlorophenoxy)propyl]-N-methylmorpholine-3-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[3-(3-chlorophenoxy)propyl]-N-methylmorpholine-3-carboxamide;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(3-chlorophenoxy)propyl]-N-methylmorpholine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(3-chlorophenoxy)propyl]guanidine, nitrate salt
  • N-[3-(3-chlorophenoxy)propyl]-3-(2-hydroxyphenyl)-N-methylpropanamide

Uniqueness

N-[3-(3-chlorophenoxy)propyl]-N-methylmorpholine-3-carboxamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

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